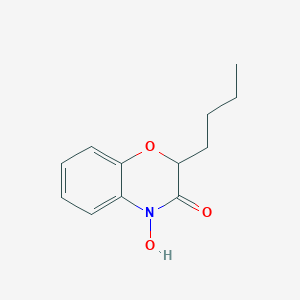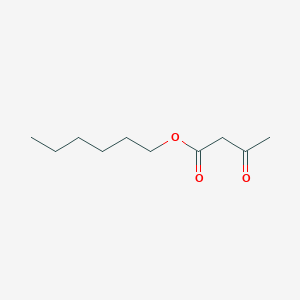
(2-Phenyl-1,3-dioxan-5-yl) octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenyl-1,3-dioxan-5-yl) octadecanoate, also known as PEDO, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been found to have various biochemical and physiological effects, making it an important tool in the field of research.
Wirkmechanismus
(2-Phenyl-1,3-dioxan-5-yl) octadecanoate acts as a carrier for drugs by forming stable complexes with them. The complex is then taken up by the target cells, where the drug is released, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
(2-Phenyl-1,3-dioxan-5-yl) octadecanoate has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to stimulate the growth of new blood vessels, which is important in tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Phenyl-1,3-dioxan-5-yl) octadecanoate has several advantages for lab experiments. It is easy to synthesize, has good stability, and is compatible with a wide range of drugs. However, its use is limited due to its low solubility in water, which can make it difficult to deliver to certain tissues.
Zukünftige Richtungen
There are several future directions for the use of (2-Phenyl-1,3-dioxan-5-yl) octadecanoate in scientific research. One area of interest is in the development of new drug delivery systems using (2-Phenyl-1,3-dioxan-5-yl) octadecanoate as a carrier. Another area of research is in the use of (2-Phenyl-1,3-dioxan-5-yl) octadecanoate in tissue engineering, where it can be used to promote the growth of new blood vessels and improve the integration of engineered tissues with the host tissue. Additionally, there is potential for the use of (2-Phenyl-1,3-dioxan-5-yl) octadecanoate in gene therapy, where it can be used to deliver therapeutic genes to target cells and tissues.
In conclusion, (2-Phenyl-1,3-dioxan-5-yl) octadecanoate, or (2-Phenyl-1,3-dioxan-5-yl) octadecanoate, is a synthetic compound that has been found to have various biochemical and physiological effects. It has been widely used in scientific research as a drug carrier, and has potential for use in tissue engineering and gene therapy. Its use is limited by its low solubility in water, but there are several future directions for its use in research.
Synthesemethoden
(2-Phenyl-1,3-dioxan-5-yl) octadecanoate can be synthesized through a multistep process involving the reaction of 2-phenyl-1,3-dioxolane with octadecanoic acid. The reaction is carried out under controlled conditions to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
(2-Phenyl-1,3-dioxan-5-yl) octadecanoate has been used in various scientific research applications, including drug delivery, gene therapy, and tissue engineering. It has been found to be an effective carrier for delivering drugs to specific target cells and tissues, thus improving the efficacy of the drug.
Eigenschaften
CAS-Nummer |
10564-35-9 |
|---|---|
Produktname |
(2-Phenyl-1,3-dioxan-5-yl) octadecanoate |
Molekularformel |
C28H46O4 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
(2-phenyl-1,3-dioxan-5-yl) octadecanoate |
InChI |
InChI=1S/C28H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)32-26-23-30-28(31-24-26)25-20-17-16-18-21-25/h16-18,20-21,26,28H,2-15,19,22-24H2,1H3 |
InChI-Schlüssel |
YWQNNPRTGZIYIP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





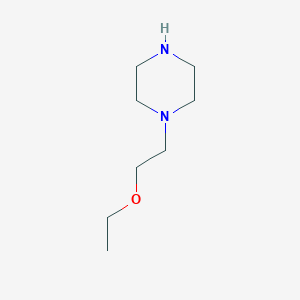

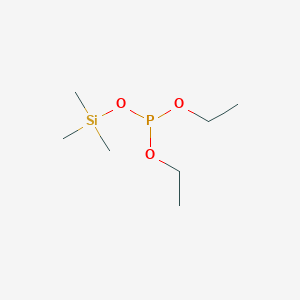


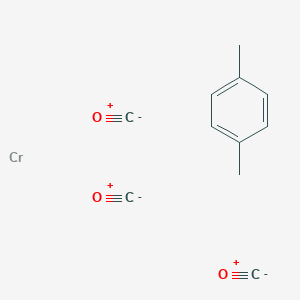
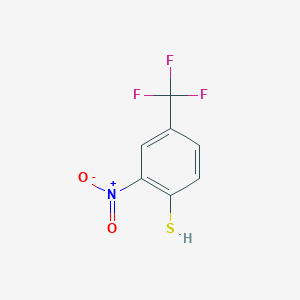

![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)

